molecular formula C11H12N2 B3034781 2-Cyclopropyl-5-methyl-1H-benzimidazole CAS No. 221548-37-4

2-Cyclopropyl-5-methyl-1H-benzimidazole

Cat. No. B3034781
M. Wt: 172.23 g/mol
InChI Key: WAASPOBYBJHHGQ-UHFFFAOYSA-N
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Description

2-Cyclopropyl-5-methyl-1H-benzimidazole is a derivative of benzimidazole, a class of compounds known for their diverse biological activities and potential use as drugs . The structure of benzimidazole derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been studied to establish their conformation and to confirm the structures predicted from chemical and spectral analysis .

Synthesis Analysis

The synthesis of 2-cyclopropylbenzimidazole derivatives involves the rearrangement of substituted 2-cyclopropylbenzimidazoles into 2,3-dihydropyrrolobenzimidazoles . This process is influenced by the substituents on the cyclopropane ring, with functional groups at position 1 leading to products substituted at position 3. The reaction can yield different isomers, and the solvent polarity can be varied to favor the formation of a particular isomer .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, such as 1-cyclopropyl-2-ethyl-5-fluoro-6-(4-methylpiperazin-1-yl)-1H-benzimidazole, has been confirmed through X-ray crystallographic analysis . The benzimidazole ring system is typically planar, and the geometry of the attached rings, such as the piperazine ring, shows little distortion from their idealized shapes .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo cycloaddition reactions, as demonstrated by the reaction of 2-phenacyl-1H-benzimidazole with 4-arylidene-1,3-oxazol-5-ones, leading to the formation of tetrahydropyrido[1,2-a]benzimidazole derivatives . These reactions are regioselective and can be influenced by the substituents on the benzimidazole and oxazolone rings .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives are closely related to their molecular structure. The planarity of the benzimidazole ring and the conformation of attached groups influence the compound's reactivity and interaction with biological targets . For instance, the structure-activity relationship of 2-[[(2-pyridyl)methyl]thio]-1H-benzimidazoles has been studied, showing that larger and more lipophilic compounds generally exhibit lower minimum bactericidal concentration values against Helicobacter pylori . However, the potential antibacterial utility of these compounds can be compromised by their propensity to become proton pump inhibitors upon metabolic oxidation in vivo .

Scientific Research Applications

1. DNA Topoisomerase Inhibition

2-Cyclopropyl-5-methyl-1H-benzimidazole, as part of the benzimidazole derivatives, has shown effectiveness in inhibiting mammalian type I DNA topoisomerase activity. This is significant because DNA topoisomerases are essential enzymes involved in DNA replication, transcription, and repair. The inhibition of these enzymes can be utilized for cancer therapy and other medical applications (Alpan, Gunes, & Topçu, 2007).

2. Anticancer Properties

Benzimidazole derivatives, including 2-Cyclopropyl-5-methyl-1H-benzimidazole, have been studied for their potential anticancer activities. These compounds, particularly in combination with metal complexes such as Zn(II), have shown cytotoxic properties against various carcinoma cells. The mechanism involves binding with DNA but not through classical intercalation, indicating a unique mode of interaction that could be exploited in cancer treatment (Zhao et al., 2015).

3. Structural Analysis for Drug Development

The crystal structure of benzimidazole derivatives, including those similar to 2-Cyclopropyl-5-methyl-1H-benzimidazole, has been determined, providing valuable insights into the conformation and potential reactivity of these molecules. Understanding the structural details of these compounds is crucial for their application in drug design and development (Ozbey, Kuş, & Göker, 2001).

4. Antileukemic Activity

Some benzimidazole derivatives have shown promising results as antileukemic agents. This includes inducing cell cycle arrest and apoptosis in leukemic cells, thereby suggesting their potential use in the treatment of leukemia and related conditions (Gowda et al., 2009).

5. Antifilarial and Antitumor Effects

Certain benzimidazole derivatives, similar to 2-Cyclopropyl-5-methyl-1H-benzimidazole, have been synthesized and found to exhibit significant antifilarial activity against various worms. Additionally, these compounds have demonstrated growth inhibition in tumor cells, indicating their potential use in both antiparasitic and antitumor therapies (Ram et al., 1992).

6. Antibacterial and Anticancer Activity

Some newly synthesized benzimidazole derivatives have been evaluated for their antibacterial and anticancer activities. This includes investigations into their effectiveness against pathogenic bacteria and human liver cancer cell lines, highlighting their potential in antimicrobial and anticancer drug development (Khalifa et al., 2018).

Future Directions

Benzimidazole and its derivatives have been intensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure . This suggests that future research could focus on exploring different substitutions on the benzimidazole core to develop more potent and selective anticancer agents .

properties

IUPAC Name

2-cyclopropyl-6-methyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c1-7-2-5-9-10(6-7)13-11(12-9)8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAASPOBYBJHHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301280971
Record name 2-Cyclopropyl-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyclopropyl-5-methyl-1H-benzimidazole

CAS RN

221548-37-4
Record name 2-Cyclopropyl-6-methyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221548-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-6-methyl-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301280971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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